molecular formula C12H12N2O B6615130 2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole CAS No. 945389-44-6

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole

Cat. No.: B6615130
CAS No.: 945389-44-6
M. Wt: 200.24 g/mol
InChI Key: KWVOBFORBZSISP-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole is a chemical compound that belongs to the class of heterocyclic compounds It features a benzopyran ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole typically involves the condensation of 3,4-dihydro-2H-1-benzopyran-4-one with imidazole under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran or imidazole rings.

    Reduction: Reduced forms of the compound with additional hydrogen atoms.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid: Shares the benzopyran core but has an acetic acid functional group instead of an imidazole ring.

    4H-1-Benzopyran-4-one derivatives: Compounds with similar benzopyran structures but different substituents.

Uniqueness

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole is unique due to the presence of both the benzopyran and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)10(5-8-15-11)12-13-6-7-14-12/h1-4,6-7,10H,5,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVOBFORBZSISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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